2-(Cyclopentyloxy)acetic acid

Description

The exact mass of the compound 2-(Cyclopentyloxy)acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.14 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Cyclopentyloxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentyloxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUGGGCNNKXYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538066 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95832-60-3 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopentyloxy)acetic acid (CAS: 95832-60-3) for Research and Development

Core Compound Profile and Physicochemical Properties

Introduction and Strategic Importance

2-(Cyclopentyloxy)acetic acid, identified by CAS number 95832-60-3, is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While not a final drug product itself, it represents a crucial structural motif and a versatile intermediate in the synthesis of more complex, biologically active molecules. Its value lies in the combination of a flexible ether linkage and a lipophilic cyclopentyl group, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of its synthesis, potential applications, analytical characterization, and safe handling protocols for professionals in chemical research and drug development. One of its noted applications is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including prostaglandins[1].

Physicochemical Data

The fundamental properties of 2-(Cyclopentyloxy)acetic acid are summarized below. This data is essential for planning synthetic reactions, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 95832-60-3 | [2][3] |

| Molecular Formula | C₇H₁₂O₃ | [3][4] |

| Molecular Weight | 144.17 g/mol | [3][4] |

| Density | 1.131 g/cm³ | [2] |

| Boiling Point | 291.52 °C at 760 mmHg | [2] |

| Appearance | Colorless to yellow liquid | [5] |

| IUPAC Name | 2-cyclopentyloxyacetic acid | [5][6] |

| SMILES | C1CCC(C1)OCC(=O)O | [5] |

| Synonyms | (Cyclopentyloxy)acetic acid; Acetic acid, (cyclopentyloxy)- | [5][6] |

Chemical Structure

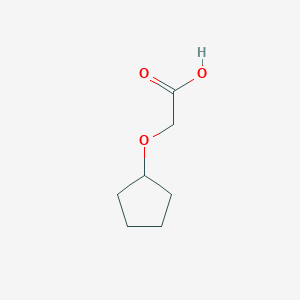

Caption: Chemical structure of 2-(Cyclopentyloxy)acetic acid.

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and industrially scalable approach to synthesizing 2-(Cyclopentyloxy)acetic acid is via a two-step process initiated by a Williamson ether synthesis. This classic method is favored for its reliability and use of readily available starting materials.

Causality Behind the Choice of Pathway:

-

Step 1 (Ether Formation): Cyclopentanol is deprotonated with a strong base (e.g., Sodium Hydride) to form the highly nucleophilic cyclopentoxide anion. This anion then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate) in an efficient Sₙ2 reaction. An ester is used instead of the free acid to prevent an acid-base reaction with the alkoxide.

-

Step 2 (Saponification): The resulting ethyl 2-(cyclopentyloxy)acetate is hydrolyzed under basic conditions (e.g., NaOH or KOH), followed by an acidic workup to protonate the carboxylate salt, yielding the final carboxylic acid product.

Caption: Proposed two-step synthesis of 2-(Cyclopentyloxy)acetic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of the intermediate ester and its subsequent conversion to the final product with expected spectral data confirms the reaction's progress.

Step 1: Synthesis of Ethyl 2-(cyclopentyloxy)acetate

-

Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).

-

Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add cyclopentanol (1.0 eq.) dissolved in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium cyclopentoxide.

-

Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to 2-(Cyclopentyloxy)acetic acid

-

Hydrolysis: Dissolve the crude ethyl 2-(cyclopentyloxy)acetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Base Addition: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Product Isolation: Slowly acidify the solution to pH ~2 with concentrated hydrochloric acid. A precipitate or an oil may form.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2-(Cyclopentyloxy)acetic acid. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Discovery

The structure of 2-(Cyclopentyloxy)acetic acid makes it a valuable scaffold for introducing specific physicochemical properties into drug candidates.

Utility as a Pharmaceutical Intermediate

The terminal carboxylic acid group is a key functional handle for further chemical modification. It can be readily converted into a variety of functional groups, such as esters and amides, through standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride). This versatility allows for its incorporation into larger, more complex molecular architectures[1].

Relevance in Biologically Active Scaffolds

While direct biological activity data for this specific molecule is scarce, its structural motifs are present in potent therapeutic agents.

-

S1P1 Receptor Modulators: A US patent describes complex molecules for treating S1P1 receptor-associated disorders like psoriasis and multiple sclerosis[7]. These molecules contain a substituted benzyloxy-acetic acid moiety, where the ether-linked aliphatic group is crucial for activity. The cyclopentyloxy group in our topic compound serves a similar role, acting as a lipophilic tail that can interact with hydrophobic pockets in a receptor active site.

-

Prostacyclin Agonists: Research on phenoxyacetic acid derivatives has identified them as prostacyclin partial agonists that inhibit platelet aggregation by stimulating adenylate cyclase and increasing cAMP levels[8]. This demonstrates the potential for alkoxy-acetic acid structures to interact with G-protein coupled receptors, a major class of drug targets.

Caption: Role as an intermediate for developing bioactive molecules.

Analytical and Quality Control Methodologies

A robust analytical workflow is critical to ensure the identity, purity, and concentration of 2-(Cyclopentyloxy)acetic acid.

Caption: Comprehensive analytical workflow for quality control.

Protocol for Purity Assessment by HPLC

This method, adapted from general principles for analyzing organic acids, ensures the detection of residual starting materials or byproducts[9].

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol for Quantitative Analysis by Titration

Acid-base titration is a classic, highly accurate method for determining the molar concentration of a carboxylic acid solution[10].

-

Sample Preparation: Accurately weigh ~200-300 mg of 2-(Cyclopentyloxy)acetic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture.

-

Indicator: Add 2-3 drops of phenolphthalein indicator.

-

Titrant: Use a standardized solution of ~0.1 M sodium hydroxide (NaOH).

-

Titration: Titrate the sample solution with the NaOH solution until a faint, persistent pink color is observed.

-

Calculation: Record the volume of NaOH used. Calculate the molarity or percentage purity based on the stoichiometry of the acid-base reaction (1:1 molar ratio).

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets for the compound and related structures[4][11][12].

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard and Precautionary Statements |

| Warning | Hazard Statements: H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/eye protection/face protection.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Recommended Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[4].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4][12].

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases[4].

-

Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container[4].

-

Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂)[4].

Conclusion

2-(Cyclopentyloxy)acetic acid (CAS 95832-60-3) is a strategically valuable building block for research and development in the pharmaceutical and fine chemical industries. Its straightforward synthesis, combined with the useful physicochemical properties imparted by its cyclopentyloxy moiety, makes it an attractive intermediate for creating novel molecular entities. The robust analytical methods and clear safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory.

References

-

2-(Cyclopentyloxy)acetic Acid | CAS#:95832-60-3. Chemsrc. [Link]

-

2-(Cyclopentyloxy)acetic Acid | CAS 95832-60-3. American Elements. [Link]

-

2-(Cyclopentyloxy)acetic Acid. MySkinRecipes. [Link]

-

SAFETY DATA SHEET - Cyclopentylacetic acid. Fisher Scientific. [Link]

- Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.

-

2-(Cyclopentyloxy)acetic Acid | CAS 95832-60-3. American Elements. [Link]

-

2-(Cyclopentyloxy)acetic Acid (C007B-506486). Cenmed Enterprises. [Link]

-

Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. RSC Publishing. [Link]

-

2-Cyclopentyl-2-oxoacetic acid. PubChem, NIH. [Link]

-

2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. PubMed. [Link]

-

2-Cyclopentene-1-acetic acid. PubChem, NIH. [Link]

-

2-Cyclopentylideneacetic acid. PubChem, NIH. [Link]

-

2-(2-oxocyclopentyl)acetic Acid. PubChem, NIH. [Link]

- High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.

Sources

- 1. 2-(Cyclopentyloxy)acetic Acid [myskinrecipes.com]

- 2. 2-(Cyclopentyloxy)acetic Acid | CAS#:95832-60-3 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. aksci.com [aksci.com]

- 5. americanelements.com [americanelements.com]

- 6. americanelements.com [americanelements.com]

- 7. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 8. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

2-(Cyclopentyloxy)acetic acid molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(Cyclopentyloxy)acetic acid, a versatile carboxylic acid derivative with potential applications in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and spectral characterization, offering insights for its use as a building block in the development of novel therapeutics, particularly in the realm of prostaglandin analogs.

Introduction

2-(Cyclopentyloxy)acetic acid is a saturated ether carboxylic acid characterized by a cyclopentyl ring linked via an ether bond to an acetic acid moiety. Its structure presents a unique combination of a lipophilic cyclopentyl group and a hydrophilic carboxylic acid, making it an interesting candidate for scaffold-based drug design. The cyclopentane ring is a prevalent motif in a variety of biologically active molecules, where it can enhance metabolic stability and receptor binding affinity. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-(Cyclopentyloxy)acetic acid is crucial for its effective application in research and development.

Molecular Formula and Molecular Weight

The molecular formula for 2-(Cyclopentyloxy)acetic acid has been unequivocally confirmed as C₇H₁₂O₃ [1][2]. This corresponds to a molecular weight of approximately 144.17 g/mol [1][2].

Table 1: Core Molecular and Physicochemical Properties of 2-(Cyclopentyloxy)acetic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 95832-60-3 | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 147 °C (at 11 Torr) | |

| Density | 1.131 g/cm³ | [4] |

| Predicted pKa | 3.55 ± 0.10 | |

| LogP | 1.03020 | [4] |

| Refractive Index | 1.474 | [4] |

Synthesis of 2-(Cyclopentyloxy)acetic Acid

The primary synthetic route to 2-(Cyclopentyloxy)acetic acid is through the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a haloacetate by a cyclopentoxide anion.

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation of Cyclopentanol: A strong base is used to deprotonate cyclopentanol, forming the more nucleophilic cyclopentoxide.

-

Nucleophilic Substitution: The cyclopentoxide then attacks an ethyl or methyl haloacetate (e.g., ethyl bromoacetate), displacing the halide to form the corresponding ester.

-

Hydrolysis: The resulting ester is subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Figure 1: General workflow for the synthesis of 2-(Cyclopentyloxy)acetic acid via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium Cyclopentoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclopentanol (1.0 eq) in anhydrous THF to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

Cool the resulting sodium cyclopentoxide solution back to 0 °C.

-

Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Ester Isolation:

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(cyclopentyloxy)acetate.

-

Purify the crude ester by vacuum distillation or column chromatography.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2 with 2M hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(cyclopentyloxy)acetic acid as a colorless to yellow liquid.

-

Spectroscopic Characterization

While experimental spectra for 2-(Cyclopentyloxy)acetic acid are not widely published, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl and the acetate moieties.

-

-O-CH- (Cyclopentyl): A multiplet around 3.8-4.2 ppm . This proton is deshielded by the adjacent oxygen atom.

-

-O-CH₂- (Acetate): A singlet around 4.1 ppm . These protons are adjacent to both an ether oxygen and a carbonyl group.

-

-CH₂- (Cyclopentyl): A series of multiplets between 1.5-1.9 ppm , corresponding to the eight protons of the cyclopentyl ring.

-

-COOH: A broad singlet, typically downfield, above 10 ppm , which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further structural confirmation.

-

C=O (Carboxyl): A signal in the range of 170-180 ppm .

-

-O-CH- (Cyclopentyl): A signal around 80-85 ppm .

-

-O-CH₂- (Acetate): A signal around 65-70 ppm .

-

-CH₂- (Cyclopentyl, C2/C5): Signals in the range of 30-35 ppm .

-

-CH₂- (Cyclopentyl, C3/C4): Signals in the range of 20-25 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .

-

C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ .

-

C-O Stretch (Ether and Carboxylic Acid): One or more strong peaks in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would include:

-

Loss of the cyclopentyl group: A fragment at m/z 75, corresponding to [HOOCCH₂O]⁺.

-

Loss of the carboxymethyl group: A fragment at m/z 69, corresponding to the cyclopentyl cation.

-

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen.

Applications in Drug Development and Research

While specific biological activity data for 2-(Cyclopentyloxy)acetic acid is limited in the public domain, its structural motifs suggest potential as a valuable building block in medicinal chemistry.

Prostaglandin Synthesis

Carboxylic acid derivatives containing a cyclopentane ring are key intermediates in the synthesis of prostaglandins and their analogs[4][5]. Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic analogs are used to treat a variety of conditions. The structure of 2-(Cyclopentyloxy)acetic acid makes it a potential precursor for the elaboration of the characteristic side chains of prostaglandins.

Figure 2: Potential role of 2-(Cyclopentyloxy)acetic acid as a building block in prostaglandin synthesis.

Scaffold for Novel Therapeutics

The combination of a lipophilic cyclopentyl group and a modifiable carboxylic acid handle makes 2-(Cyclopentyloxy)acetic acid an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily converted to esters, amides, and other functional groups to explore structure-activity relationships. Derivatives of similar phenoxyacetic acids have been investigated as selective COX-2 inhibitors, which are important targets in anti-inflammatory drug discovery[6].

Safety and Handling

2-(Cyclopentyloxy)acetic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Based on data for similar compounds, it may cause skin and eye irritation.

Conclusion

2-(Cyclopentyloxy)acetic acid is a readily accessible synthetic building block with significant potential for applications in medicinal chemistry, particularly in the synthesis of prostaglandin analogs and other bioactive molecules. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic approach, and predicted spectral data to aid researchers in its utilization. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Chemsrc. (2025, August 26). 2-(Cyclopentyloxy)acetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US8513441B2 - Prostaglandin synthesis and intermediates for use therein.

- Google Patents. (n.d.). US4213907A - Prostaglandin intermediates.

-

MySkinRecipes. (n.d.). 2-(Cyclopentyloxy)acetic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of California, Davis. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Reddit. (2023, May 20). Need help with this 1H NMR spectrum. r/chemhelp. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-(Cyclopentyloxy)acetic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Retrieved from [Link]

-

PubMed Central (PMC). (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

-

PubMed. (n.d.). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production. Retrieved from [Link]

-

PubMed. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

PubMed. (n.d.). Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. US10100028B2 - Synthesis routes for prostaglandins and prostaglandin intermediates using metathesis - Google Patents [patents.google.com]

- 4. US4213907A - Prostaglandin intermediates - Google Patents [patents.google.com]

- 5. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action for 2-(Cyclopentyloxy)acetic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclopentyloxy)acetic acid is a small molecule whose biological activity and mechanism of action are not yet fully elucidated. This guide provides a comprehensive framework for investigating its putative mechanism of action, drawing upon established knowledge of structurally related compounds. We will explore potential biological targets and signaling pathways, including cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs), which are common targets for molecules containing an acetic acid moiety. This document serves as an in-depth technical guide, offering detailed experimental protocols and the scientific rationale necessary to systematically explore the pharmacological profile of this compound.

Introduction and Molecular Profile

2-(Cyclopentyloxy)acetic acid is an organic compound with the chemical formula C7H12O3[1][2]. Its structure consists of a cyclopentyl ring linked via an ether bond to an acetic acid group. While specific biological activities for this exact molecule are not extensively documented in peer-reviewed literature, its structural components are present in numerous pharmacologically active agents. The acetic acid functional group is a well-known feature of many nonsteroidal anti-inflammatory drugs (NSAIDs). The lipophilic cyclopentyloxy group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Given the absence of direct mechanistic studies, this guide proposes a series of hypotheses regarding the putative mechanism of action of 2-(Cyclopentyloxy)acetic acid. These hypotheses are grounded in the known activities of structurally analogous compounds. The following sections will detail these potential mechanisms and provide a roadmap for their experimental validation.

Putative Mechanism of Action I: Cyclooxygenase (COX) Inhibition

A primary putative mechanism of action for 2-(Cyclopentyloxy)acetic acid is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. Many compounds with a phenoxy acetic acid or related scaffold have been developed as selective COX-2 inhibitors for the treatment of inflammation[3][4].

Scientific Rationale

The acetic acid moiety of 2-(Cyclopentyloxy)acetic acid is a critical structural feature found in many NSAIDs that target COX enzymes. These drugs typically exert their anti-inflammatory and analgesic effects by blocking the active site of COX-1 and/or COX-2. The cyclopentyl group may confer a degree of selectivity for one isoform over the other.

Proposed Signaling Pathway

Caption: Putative inhibition of COX-1 and COX-2 by 2-(Cyclopentyloxy)acetic acid.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity and selectivity of 2-(Cyclopentyloxy)acetic acid against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound: 2-(Cyclopentyloxy)acetic acid

-

Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(Cyclopentyloxy)acetic acid in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference compound at various concentrations. Incubate for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Colorimetric Detection: Add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.

-

Measurement: Read the absorbance at a specified wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(Cyclopentyloxy)acetic acid | Experimental | Experimental | Calculated |

| Celecoxib | >100 | ~0.05 | >2000 |

| Indomethacin | ~0.1 | ~1.0 | 0.1 |

Putative Mechanism of Action II: PPAR Modulation

Aryloxyacetic acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid and glucose metabolism[5]. It is plausible that 2-(Cyclopentyloxy)acetic acid could act as a modulator of one or more PPAR isoforms (α, β/δ, γ).

Scientific Rationale

The structural similarity of 2-(Cyclopentyloxy)acetic acid to known PPAR agonists suggests it may bind to the ligand-binding domain of these receptors, leading to the transcription of target genes involved in metabolic regulation.

Proposed Signaling Pathway

Caption: Putative activation of PPAR signaling by 2-(Cyclopentyloxy)acetic acid.

Experimental Protocol: Luciferase Reporter Assay for PPAR Activation

This assay measures the ability of the test compound to activate PPARs in a cell-based system.

Materials:

-

Cell line (e.g., HEK293T)

-

Expression plasmids for full-length human PPARα, PPARγ, or PPARδ

-

Reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE)

-

Transfection reagent

-

Test compound: 2-(Cyclopentyloxy)acetic acid

-

Reference compounds: Fenofibrate (PPARα agonist), Rosiglitazone (PPARγ agonist), GW501516 (PPARδ agonist)

-

Cell culture medium and reagents

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with a PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 2-(Cyclopentyloxy)acetic acid or reference agonists.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase). Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation:

| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) |

| 2-(Cyclopentyloxy)acetic acid | Experimental | Experimental | Experimental |

| Fenofibrate | ~10 | >100 | >100 |

| Rosiglitazone | >100 | ~0.1 | >100 |

| GW501516 | >100 | >100 | ~0.001 |

Other Potential Mechanisms and Future Directions

The biological activity of 2-(Cyclopentyloxy)acetic acid may not be limited to COX inhibition or PPAR modulation. Other potential targets could include:

-

Lipoxygenase (LOX) enzymes: Some aryl-acetic acids have shown inhibitory activity against LOX, which is involved in the synthesis of leukotrienes[6].

-

Ion channels: The lipophilic nature of the compound could facilitate interaction with various ion channels, potentially modulating cellular excitability[7].

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is another target for some aryloxyacetic acids[5].

Future research should employ broader screening approaches, such as target-based panels and phenotypic screening, to identify novel mechanisms of action.

Conclusion

While the precise mechanism of action for 2-(Cyclopentyloxy)acetic acid remains to be definitively established, its chemical structure provides a strong basis for forming testable hypotheses. The experimental frameworks outlined in this guide offer a systematic approach to investigating its potential as a COX inhibitor, a PPAR modulator, or another class of bioactive agent. The insights gained from such studies will be crucial for any future development of this compound for therapeutic applications.

References

-

PubChem. 2-Cyclopentylideneacetic acid. National Institutes of Health. [Link]

-

American Elements. 2-(Cyclopentyloxy)acetic Acid. [Link]

-

Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (2011). Journal of the Korean Chemical Society. [Link]

-

PubChem. (Cyclopentyloxy)acetic acid. National Institutes of Health. [Link]

-

Slaga, T. J., Klein-Szanto, A. J., Fischer, S. M., Weeks, C. E., Nelson, K., & Major, S. (1980). Acetic Acid, a Potent Stimulator of Mouse Epidermal Macromolecular Synthesis and Hyperplasia but With Weak Tumor-Promoting Ability. Journal of the National Cancer Institute, 64(2), 427–433. [Link]

-

Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

-

Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]

-

Minghetti, L., & Levi, G. (1999). Signal transduction pathways regulating cyclooxygenase-2 in lipopolysaccharide-activated primary rat microglia. Journal of Neurochemistry, 72(5), 1835–1843. [Link]

-

Leuci, R., Brunetti, L., Laghezza, A., Piemontese, L., Carrieri, A., Pisani, L., Tortorella, P., & Catto, M. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(23), 5650. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

-

Duca, D., & Glick, B. R. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12781. [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2016). ResearchGate. [Link]

-

Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. (2007). PubMed. [Link]

-

Chen, Y., Chai, Y., & Losick, R. (2015). Acetic Acid Acts as a Volatile Signal to Stimulate Bacterial Biofilm Formation. mBio, 6(3), e00596-15. [Link]

-

Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1195–1199. [Link]

-

Meanwell, N. A., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research, 74(2), 115–123. [Link]

-

Chemsrc. 2-(Cyclopentyloxy)acetic Acid. [Link]

-

Sudati, J. H., et al. (2017). Cellular and Molecular Targets of Menthol Actions. Frontiers in Pharmacology, 8, 472. [Link]

-

PubChem. 2-(2-oxocyclopentyl)acetic Acid. National Institutes of Health. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (Cyclopentyloxy)acetic acid | C7H12O3 | CID 13355021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]

Documented biological activity of 2-(Cyclopentyloxy)acetic acid

An In-Depth Technical Guide to the Biological Activity of 2-(Cyclopentyloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

2-(Cyclopentyloxy)acetic acid is a carboxylic acid derivative with a unique structural motif, combining a cyclopentyl ether with an acetic acid group. While primarily recognized as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its intrinsic biological activities remain largely unexplored. This technical guide provides a comprehensive analysis of the documented and potential biological relevance of 2-(Cyclopentyloxy)acetic acid. By examining its physicochemical properties, synthetic utility, and the biological activities of structurally related compounds, we aim to provide a forward-looking perspective for researchers in drug discovery and development. This guide will delve into its potential as a precursor for prostaglandin analogs, its inferred metabolic pathways, and toxicological profile, and its application in the synthesis of S1P1 receptor modulators.

Introduction: The Enigmatic Profile of 2-(Cyclopentyloxy)acetic Acid

2-(Cyclopentyloxy)acetic acid, with the CAS number 95832-60-3, is an organic compound that has carved a niche for itself in the realm of chemical synthesis. Its structure, featuring a five-membered cyclopentyl ring linked via an ether bond to an acetic acid moiety, bestows upon it a unique combination of lipophilicity and hydrophilicity. This amphipathic nature makes it an attractive building block for creating more complex molecules with potential therapeutic applications.

Despite its utility in synthesis, a thorough review of the scientific literature reveals a significant gap in our understanding of the direct biological effects of 2-(Cyclopentyloxy)acetic acid. This guide, therefore, adopts a structure-based approach to infer its potential biological activities, drawing parallels with related chemical entities and providing a roadmap for future experimental validation.

Physicochemical Properties and Synthesis

A clear understanding of the physicochemical properties of 2-(Cyclopentyloxy)acetic acid is fundamental to postulating its biological behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 95832-60-3 | |

| Appearance | Solid or semi-solid or liquid | Sigma-Aldrich |

| Storage | Room temperature, sealed in dry conditions | Sigma-Aldrich |

The synthesis of 2-(Cyclopentyloxy)acetic acid is not extensively detailed in publicly available literature, suggesting it is likely produced via standard organic chemistry reactions, such as the Williamson ether synthesis, involving a salt of glycolic acid and a cyclopentyl halide.

A Structure-Based Postulate of Biological Activity

The biological activity of a small molecule is intrinsically linked to its chemical structure. By dissecting the key functional groups of 2-(Cyclopentyloxy)acetic acid—the alkoxy acetic acid moiety and the cyclopentyl group—we can infer its potential biological interactions.

The Significance of the Alkoxy Acetic Acid Moiety

The presence of an ether linkage in close proximity to a carboxylic acid group is a recurring theme in biologically active molecules. Studies on N-alkoxyacetic acids, which are metabolites of glycol ethers, have demonstrated that the ether linkage is crucial for their hematotoxicity.[1] This toxicity is associated with erythrocyte swelling and a decrease in ATP levels.[1] While 2-(Cyclopentyloxy)acetic acid is not an N-alkoxyacetic acid, this highlights the potential for the ether oxygen to participate in biological interactions, potentially influencing enzyme binding or membrane transport.

The Cyclopentyl Group: A Privileged Scaffold in Medicinal Chemistry

The cyclopentyl ring is a common feature in a wide array of biologically active compounds, prized for its ability to introduce conformational rigidity and lipophilicity, which can enhance binding to biological targets.

-

Anti-inflammatory and Cytostatic Activity: Cyclopentenediones, which are metabolites found in plants and fungi, exhibit a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[2]

-

Enzyme Inhibition: The cyclopentane ring is a key component of several enzyme inhibitors, including neuraminidase inhibitors used to treat influenza.

-

Antiviral Activity: Carbocyclic nucleoside analogues containing a cyclopentane or cyclopentene ring are potent antiviral agents.

The presence of the cyclopentyl group in 2-(Cyclopentyloxy)acetic acid suggests that it could potentially interact with targets involved in inflammatory or proliferative pathways.

Potential Role as a Prostaglandin Precursor

Prostaglandins are a group of lipid compounds that are involved in a wide variety of physiological processes, including inflammation, blood flow, and the formation of blood clots. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[3][4][5] Synthetic prostaglandin analogs are used clinically for various indications.[6]

Given its structural resemblance to portions of the prostaglandin backbone, 2-(Cyclopentyloxy)acetic acid is a plausible synthetic precursor for novel prostaglandin analogs. The cyclopentyl ring can serve as the core five-membered ring of the prostanoid structure.

Caption: Potential role of 2-(Cyclopentyloxy)acetic acid in prostaglandin synthesis.

Inferred Metabolism and Toxicological Profile

Direct metabolic and toxicological data for 2-(Cyclopentyloxy)acetic acid is not available. However, studies on structurally related compounds can provide valuable insights.

A study on the metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in humans and chimpanzees revealed that the major metabolic pathway is hydroxylation of the cyclopentyl moiety.[7] It is therefore highly probable that 2-(Cyclopentyloxy)acetic acid would undergo a similar metabolic fate, leading to the formation of hydroxylated and subsequently oxidized metabolites.

From a toxicological standpoint, the data on N-alkoxyacetic acids raises a potential concern for hematotoxicity.[1] Furthermore, the metabolism of some drugs to carboxylic acid metabolites has been linked to idiosyncratic hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation.[8]

Caption: Inferred metabolic pathway of 2-(Cyclopentyloxy)acetic acid.

Application in Drug Discovery: Synthesis of S1P1 Receptor Modulators

A tangible application of 2-(Cyclopentyloxy)acetic acid in drug discovery is its use as an intermediate in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) modulators. A patent describes the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, a compound useful for treating S1P1 receptor-associated disorders like psoriasis and multiple sclerosis. While the patent does not explicitly state the use of 2-(Cyclopentyloxy)acetic acid, the presence of a similar structural motif highlights its relevance in constructing complex molecules with therapeutic potential.

Future Research Directions and Hypothetical Experimental Protocols

The lack of direct biological data for 2-(Cyclopentyloxy)acetic acid presents a clear opportunity for future research. A systematic evaluation of its biological activities is warranted.

Recommended Initial Screening Assays:

-

Cytotoxicity Assays: To determine its effect on cell viability in various cell lines (e.g., cancer cell lines, normal cell lines).

-

Anti-inflammatory Assays: To investigate its ability to modulate inflammatory responses, for instance, by measuring the production of inflammatory cytokines in stimulated immune cells.

-

Antimicrobial Assays: To assess its activity against a panel of bacteria and fungi.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against a broad range of enzymes, particularly those involved in inflammation and cell proliferation.

Hypothetical Experimental Protocol: In Vitro Anti-inflammatory Activity

Objective: To assess the potential of 2-(Cyclopentyloxy)acetic acid to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of 2-(Cyclopentyloxy)acetic acid (e.g., 1, 10, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.

Conclusion

2-(Cyclopentyloxy)acetic acid stands as a molecule of untapped potential. While its current role is largely confined to being a synthetic intermediate, a detailed analysis of its structural components suggests a plausible, yet unproven, range of biological activities. Its alkoxy acetic acid moiety and cyclopentyl group are hallmarks of molecules with significant pharmacological effects. Future in-depth studies are imperative to unlock the true biological and therapeutic potential of this intriguing compound. This guide serves as a foundational resource to stimulate and direct such future investigations.

References

- Ghanayem, B. I., & Sullivan, C. A. (1993). Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers. Toxicology and Applied Pharmacology, 121(1), 134-140.

- Zacchei, A. G., Wishousky, T. I., Arison, B. H., & Hitzenberger, G. (1978). The metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in chimpanzee and man. Drug Metabolism and Disposition, 6(3), 303-312.

- Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 18688-18715.

-

PubChem. (n.d.). (Cyclopentyloxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prostaglandins. In StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

- Ulrich, R. G., Bacon, J. A., Brass, E. P., Cramer, C. T., Petrella, D. K., & Sun, E. L. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical research in toxicology, 14(5), 483-495.

- Khan, M. A., & Brien, J. F. (2000). The metabolism of ethylene glycol monomethyl ether. Drug metabolism reviews, 32(3-4), 299-322.

- A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024).

-

Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). (2019, June 11). [Video]. YouTube. [Link]

-

Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). [Video]. YouTube. [Link]

- Park, J. Y., & Kim, Y. C. (2016). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. BMB reports, 49(12), 643.

Sources

- 1. Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in chimpanzee and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on 2-(Cyclopentyloxy)acetic acid

An In-depth Technical Guide to 2-(Cyclopentyloxy)acetic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

2-(Cyclopentyloxy)acetic acid (CAS No. 95832-60-3) is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While not widely known as a standalone therapeutic agent, it serves as a crucial and versatile building block in the synthesis of more complex, pharmacologically active molecules. Its unique combination of a lipophilic cyclopentyl group and a reactive carboxylic acid handle makes it an attractive scaffold for medicinal chemists. This guide provides a comprehensive review of its chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and an exploration of its current and potential applications in drug discovery, particularly in the development of anti-inflammatory agents and S1P1 receptor modulators.

Physicochemical and Spectroscopic Profile

2-(Cyclopentyloxy)acetic acid is typically a colorless to yellow liquid at room temperature.[1] Its core structure consists of a five-membered carbocyclic ring linked via an ether oxygen to an acetic acid group. This structure dictates its physical properties and its characteristic spectroscopic fingerprint.

Chemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 95832-60-3 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₃ | [2][4] |

| Molecular Weight | 144.17 g/mol | [2] |

| IUPAC Name | 2-cyclopentyloxyacetic acid | [5] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.131 g/cm³ | [6] |

| Boiling Point | 291.52 °C at 760 mmHg | [6] |

| Synonyms | (cyclopentyloxy)acetic acid; Acetic acid, (cyclopentyloxy)- | [1][5] |

Predictive Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methylene protons (O-CH₂) adjacent to the carboxylic acid would likely appear as a singlet around 4.0-4.2 ppm. The methine proton on the cyclopentyl ring attached to the ether oxygen (O-CH) would be a multiplet further downfield than the other ring protons, likely in the 3.8-4.0 ppm range. The remaining eight protons of the cyclopentyl ring would appear as complex multiplets in the upfield region, typically between 1.5 and 1.9 ppm. The acidic proton of the carboxyl group would be a broad singlet at a significantly downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.[9]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the 170-175 ppm range.[8] The carbon of the methine group on the cyclopentyl ring attached to the ether oxygen (O-CH) would appear around 80-85 ppm. The methylene carbon adjacent to the ether oxygen (O-CH₂) would be found around 65-70 ppm. The remaining carbons of the cyclopentyl ring would have signals in the 20-35 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key features. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[8] Additionally, a prominent C-O stretching band for the ether linkage would be expected in the 1070-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would be expected to include cleavage of the ether bond, leading to fragments corresponding to the cyclopentyl group and the oxyacetic acid moiety.

Synthesis and Purification

The most direct and industrially scalable method for preparing 2-(Cyclopentyloxy)acetic acid is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable pathway for forming the ether linkage.[10][11]

Rationale for Synthetic Route

The Williamson ether synthesis is ideal for this target molecule because it involves the reaction of an alkoxide with a primary alkyl halide.[12] This combination minimizes the risk of competing elimination (E2) reactions, which can be problematic with secondary or tertiary alkyl halides.[11] In this case, the synthesis involves two potential disconnections, as illustrated in the diagram below. Path A, using cyclopentoxide and a haloacetic acid derivative, is generally preferred as it utilizes a primary halide, ensuring a high yield of the desired substitution product.

Reaction Scheme

Caption: General workflow for the synthesis of 2-(Cyclopentyloxy)acetic acid.

Detailed Experimental Protocol

This protocol describes a two-step synthesis: formation of the ester via Williamson synthesis, followed by saponification to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(cyclopentyloxy)acetate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF) as the solvent.

-

Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

-

Alcohol Addition: Slowly add cyclopentanol (1.0 equivalent) dropwise to the stirred suspension. Causality Note: The addition must be slow to control the evolution of hydrogen gas as the alkoxide is formed. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without competing side reactions.[12]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add ethyl chloroacetate or ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction between the moderately nucleophilic alkoxide and the primary alkyl halide.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to 2-(Cyclopentyloxy)acetic Acid

-

Hydrolysis: Dissolve the crude ethyl 2-(cyclopentyloxy)acetate from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating for 2-4 hours.

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or form an oil.

-

Extraction: Extract the acidified solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery and Development

The true value of 2-(Cyclopentyloxy)acetic acid lies in its utility as a synthetic intermediate.[4] The cyclopentyl group provides a moderately lipophilic, conformationally-restricted scaffold, while the carboxylic acid provides a handle for further chemical elaboration, such as the formation of amides and esters.

Scaffold for S1P1 Receptor Modulators

A key application of this structural motif is found in the development of sphingosine-1-phosphate receptor 1 (S1P1) modulators. These drugs are used to treat autoimmune diseases like multiple sclerosis and psoriasis.[13] A patent for (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid highlights a complex molecule where a cyclopentyloxy-containing fragment is a key component of the final API.[13] This demonstrates the role of the cyclopentyloxy group as a critical element for achieving desired pharmacological activity.

Caption: Role of the core scaffold in building a complex Active Pharmaceutical Ingredient (API).

Potential as a Building Block for Anti-Inflammatory Agents

Derivatives of structurally related phenoxy acetic acids have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[14] COX-2 is a well-established target for anti-inflammatory drugs.[15] The structural similarity suggests that 2-(Cyclopentyloxy)acetic acid could serve as a valuable starting material for a new class of COX-2 inhibitors. The cyclopentyloxy group can occupy hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity. Further research involving the synthesis and screening of amide and ester derivatives of 2-(Cyclopentyloxy)acetic acid is warranted to explore this potential. Studies on related [(cycloalkylmethyl)phenyl]acetic acids have already demonstrated good anti-inflammatory and analgesic activities, supporting this hypothesis.[16]

Biological Activity Profile

There is limited publicly available data on the intrinsic biological activity of 2-(Cyclopentyloxy)acetic acid itself. It is primarily considered a synthetic intermediate rather than a bioactive end-product.[4] However, the known activities of its more complex derivatives suggest that the cyclopentyloxyacetic acid moiety contributes favorably to the pharmacokinetic and pharmacodynamic properties of the final drug molecules. The biological activity of compounds is often tied to their overall structure, and this fragment plays a crucial role in defining that structure.[17][18]

Conclusion and Future Perspectives

2-(Cyclopentyloxy)acetic acid is a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction makes it readily accessible for research and development. While its primary role to date has been as a fragment in the synthesis of complex molecules for treating autoimmune diseases, its structural features suggest significant potential for broader applications.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives. By converting the carboxylic acid to a range of amides, esters, and other functional groups, new compounds could be rapidly generated and screened for a variety of biological targets, including but not limited to COX-2, other enzymes, and G-protein coupled receptors. Such efforts could unlock the full potential of this versatile scaffold and lead to the discovery of novel therapeutic agents.

References

-

American Elements. 2-(Cyclopentyloxy)acetic Acid | CAS 95832-60-3. [Online] Available at: [Link][1][5]

-

Cenmed Enterprises. 2-(Cyclopentyloxy)acetic Acid (C007B-506486). [Online] Available at: [Link][3]

-

Chemsrc. 2-(Cyclopentyloxy)acetic Acid | CAS#:95832-60-3. [Online] Available at: [Link][6]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Online] Available at: [Link]

-

MySkinRecipes. 2-(Cyclopentyloxy)acetic Acid. [Online] Available at: [Link][4]

-

PubChem. 2-Cyclopentyl-2-oxoacetic acid. [Online] Available at: [Link][19]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link][10]

-

Chemistry Steps. The Williamson Ether Synthesis. [Online] Available at: [Link][11]

-

Lumen Learning. Williamson ether synthesis. [Online] Available at: [Link][20]

-

Google Patents. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof. [Online] Available at: [13]

-

PubMed. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. [Online] Available at: [Link][16]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Online] Available at: [Link][7]

-

PubMed. Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug. [Online] Available at: [Link][15]

-

LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link][8]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. [Online] Available at: [Link][14]

-

ResearchGate. Bioactive compound and their biological activity. [Online] Available at: [Link][17]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Online] Available at: [Link]

-

Reddit. H NMR spectrum analysis--how to tell if a peak corresponds to the product compound or is some other impurity?. [Online] Available at: [Link][9]

-

MDPI. Biological Activity and Applications of Natural Compounds. [Online] Available at: [Link][18]

Sources

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. cenmed.com [cenmed.com]

- 4. 2-(Cyclopentyloxy)acetic Acid [myskinrecipes.com]

- 5. americanelements.com [americanelements.com]

- 6. 2-(Cyclopentyloxy)acetic Acid | CAS#:95832-60-3 | Chemsrc [chemsrc.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. reddit.com [reddit.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. jk-sci.com [jk-sci.com]

- 13. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi-res.com [mdpi-res.com]

- 19. 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to 2-(Cyclopentyloxy)acetic Acid: From Synthetic Emergence to Modern Applications

This guide provides a comprehensive technical overview of 2-(Cyclopentyloxy)acetic acid, a molecule that has transitioned from a likely product of routine organic synthesis to a valuable intermediate in contemporary drug development. While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its historical context is rooted in the foundational principles of ether synthesis and the evolving landscape of medicinal chemistry. This document will explore its probable synthetic origins, its physicochemical properties, and its modern-day applications, particularly as a structural motif in the synthesis of complex therapeutic agents.

Historical Context: An Emergence Driven by Synthetic Utility

The history of 2-(Cyclopentyloxy)acetic acid is not one of a landmark discovery but rather of incremental synthetic innovation. Its emergence is best understood within two broader scientific developments: the refinement of ether synthesis methodologies and the growing interest in incorporating cycloalkane moieties into bioactive molecules.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a fundamental and versatile method for preparing ethers.[1] This reaction, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism, provides a straightforward and efficient route to compounds like 2-(Cyclopentyloxy)acetic acid.[1][2] The ready availability of cyclopentanol and a haloacetic acid derivative would have made this compound accessible to organic chemists for decades.

The incorporation of cyclic structures, such as the cyclopentyl group, into drug candidates became a significant strategy in medicinal chemistry throughout the 20th century. Cycloalkanes are often used to introduce lipophilicity, conformational rigidity, and metabolic stability to a molecule, properties that can enhance its pharmacokinetic and pharmacodynamic profile.[3] The carboxylic acid group, on the other hand, is a common pharmacophore that can engage in crucial interactions with biological targets.[3] The combination of these two functionalities in 2-(Cyclopentyloxy)acetic acid makes it a valuable building block for creating more complex molecules with therapeutic potential.

While early research into phenoxyacetic acids in the 1940s led to the development of synthetic auxins and herbicides, there is limited public domain evidence to suggest that 2-(Cyclopentyloxy)acetic acid itself was extensively investigated for significant herbicidal activity.[4][5] Its primary role, as evidenced by the patent literature, has solidified in the realm of pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in synthesis and drug design. The following table summarizes the key properties of 2-(Cyclopentyloxy)acetic acid.

| Property | Value | Source |

| CAS Number | 95832-60-3 | [6][7] |

| Molecular Formula | C₇H₁₂O₃ | [6][7] |

| Molecular Weight | 144.17 g/mol | [6][7] |

| Density | 1.131 g/cm³ | [6] |

| Boiling Point | 291.52 °C at 760 mmHg | [6] |

| Flash Point | 122.369 °C | [6] |

| LogP | 1.03020 | [6] |

| Refractive Index | 1.474 | [6] |

Synthesis Protocol: The Williamson Ether Synthesis Approach

The most direct and logical method for the laboratory-scale synthesis of 2-(Cyclopentyloxy)acetic acid is the Williamson ether synthesis. This protocol provides a reliable and well-understood pathway to the target molecule.

Diagram of the Williamson Ether Synthesis for 2-(Cyclopentyloxy)acetic Acid

Caption: Williamson ether synthesis of 2-(Cyclopentyloxy)acetic acid.

Step-by-Step Methodology

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Sodium chloroacetate or Chloroacetic acid

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Formation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add a strong base (e.g., sodium hydride) portion-wise to the solution. The formation of the sodium cyclopentoxide is an exothermic reaction and will be accompanied by the evolution of hydrogen gas if sodium hydride is used.

-

Allow the reaction mixture to stir at room temperature until the deprotonation is complete.

-

-

Nucleophilic Substitution:

-

Dissolve the haloacetic acid derivative (e.g., sodium chloroacetate) in the same anhydrous solvent and add it to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted haloacetic acid.

-

Acidify the bicarbonate washings and re-extract with the organic solvent to recover any product that may have partitioned into the basic aqueous layer.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-